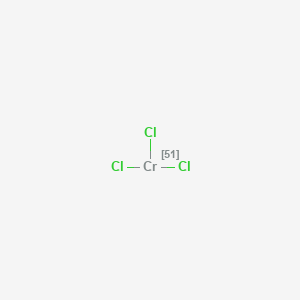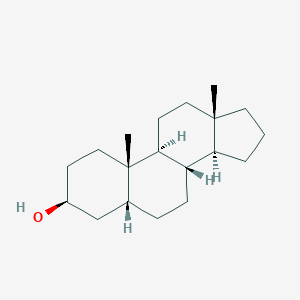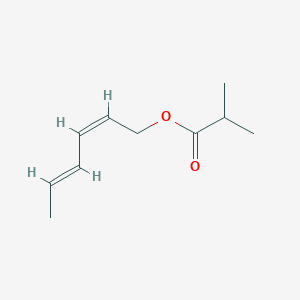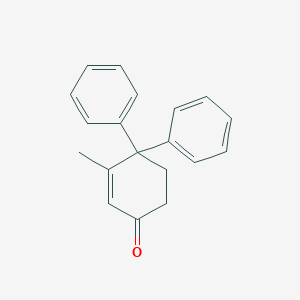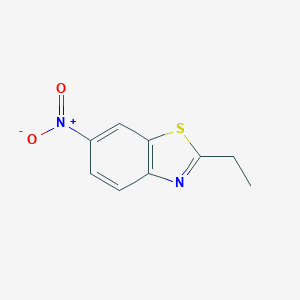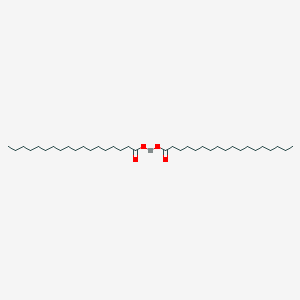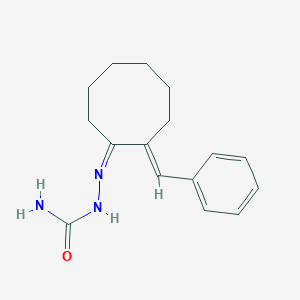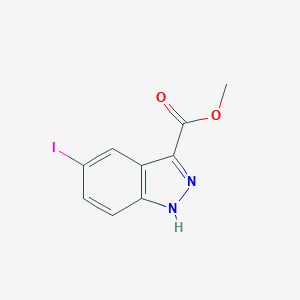
Methyl 5-iodo-1H-indazole-3-carboxylate
Vue d'ensemble
Description
Methyl 5-iodo-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The indazole moiety is a core structure in many pharmacologically active compounds and is of significant interest in medicinal chemistry due to its diverse biological activities.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. One such method involves the intramolecular aliphatic diazonium coupling of o-aminophenylacetic acid to form the methyl ester of 1H-indazole-3-carboxylic acid, as described in the formation of 3-Methylcarboxy-1H-indazole . Another approach for synthesizing indazole derivatives is the nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene, leading to compounds like methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be characterized using techniques such as single-crystal x-ray diffraction. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was found to crystallize as hydrogen-bonded trimers with a pseudo-threefold axis, indicating the presence of intermolecular interactions that may influence the compound's properties .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including acetylation, heterocyclization, and nucleophilic substitution. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, leads to the formation of acetylated products with specific regioselectivity . Heterocyclization reactions are employed to synthesize novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid . Nucleophilic substitution reactions are also used to modify the indazole core, as seen in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be studied using various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These techniques provide insights into the purity, structural, and conformational characteristics of the compounds. For example, the acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were thoroughly characterized to understand their spectroscopic and structural features .
Applications De Recherche Scientifique
Indazole Derivatives and Therapeutic Applications
Indazole derivatives, including Methyl 5-iodo-1H-indazole-3-carboxylate, have been extensively studied due to their diverse biological activities. These compounds are known for their promising anticancer and anti-inflammatory properties. The indazole scaffold serves as a fundamental structure for developing novel therapeutic agents, with applications extending to disorders involving protein kinases and neurodegeneration. The detailed examination of patents from 2013-2017 reveals the pharmacological significance of indazole derivatives, highlighting their potential in therapeutic advancements (Denya, Malan, & Joubert, 2018).
Transition-Metal-Catalyzed Synthesis of Indazoles
The synthesis of functionalized indazole derivatives via transition-metal-catalyzed C–H activation/annulation sequence is a notable area of research. This method offers a one-step approach to creating indazoles with improved medicinal properties, functional flexibility, and structural complexity. Such synthetic strategies provide practical guidance for researchers interested in the synthesis of target indazoles, showcasing the versatility of indazole compounds in organic chemistry and potential drug development (Shiri, Roosta, Dehaen, & Amani, 2022).
Environmental and Biological Implications of Halogenated Indazoles
Research into the environmental presence and biological effects of halogenated indazoles, such as those derived from indigo dyes, sheds light on the anthropogenic sources of these compounds. The study of halogenated carbazoles, closely related to indazoles, in environmental samples reveals their persistence and potential toxicological effects. This research underscores the need for understanding the environmental impact and biological interactions of indazole derivatives, including Methyl 5-iodo-1H-indazole-3-carboxylate (Parette, McCrindle, McMahon, et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-iodo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHIBWHDCGFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506974 | |
| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-1H-indazole-3-carboxylate | |
CAS RN |
1079-47-6 | |
| Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)
